molecular formula C6H6N4 B1613150 1H-Imidazo[4,5-B]pyridin-6-amine CAS No. 329946-99-8

1H-Imidazo[4,5-B]pyridin-6-amine

Cat. No.: B1613150
CAS No.: 329946-99-8
M. Wt: 134.14 g/mol
InChI Key: CMFKCHQBIAIHMH-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-B]pyridin-6-amine is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry. The structure of this compound consists of a fused imidazole and pyridine ring, which contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1H-Imidazo[4,5-B]pyridin-6-amine typically involves the construction of the imidazole ring from readily available 2,3-diaminopyridines. One common method includes the use of formaldehyde as the carbonyl component, leading to the formation of an unsubstituted imidazole ring. . Industrial production methods often rely on scalable synthetic routes that ensure high yield and purity of the final product.

Chemical Reactions Analysis

1H-Imidazo[4,5-B]pyridin-6-amine undergoes various chemical reactions, including:

Scientific Research Applications

1H-Imidazo[4,5-B]pyridin-6-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1H-Imidazo[4,5-B]pyridin-6-amine is often compared with other imidazopyridine derivatives, such as:

    Rimegepant: Used for the treatment of migraines.

    Telcagepant: An investigational drug for migraines.

    Ralimetinib: Investigated for cancer and Proteus syndrome.

    Miransertib: Investigated for Proteus syndrome.

These compounds share a similar core structure but differ in their substituents and specific biological activities, highlighting the versatility and potential of the imidazopyridine scaffold in medicinal chemistry.

Properties

IUPAC Name

1H-imidazo[4,5-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,7H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFKCHQBIAIHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631008
Record name 1H-Imidazo[4,5-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329946-99-8
Record name 1H-Imidazo[4,5-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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